![molecular formula C26H20ClN3O4S B2980958 2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893298-74-3](/img/structure/B2980958.png)

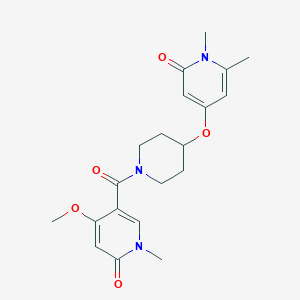

2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

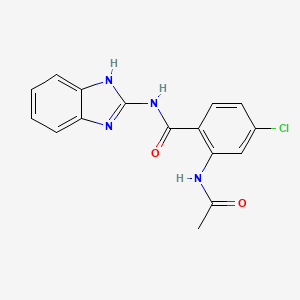

The compound is a complex organic molecule with several functional groups. It contains an amino group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a methoxybenzyl group (a benzene ring with a methoxy group and a methyl group), a pyrano ring (a six-membered ring with one oxygen atom), a benzothiazine group (a system of fused rings including a benzene ring, a thiazine ring which contains nitrogen and sulfur), and a nitrile group (CN). The “5,5-dioxide” likely refers to two oxygen atoms attached at the 5-position of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amino group might be involved in acid-base reactions, the nitrile group could undergo hydrolysis, and the rings might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research demonstrates the synthesis and evaluation of related compounds, highlighting their potential as monoamine oxidase inhibitors. For instance, Ahmad et al. (2019) reported the synthesis of two new series of 2-amino-6-benzyl-4-phenyl-4,6-dihydropyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides. These compounds were synthesized through a multistep reaction, starting with methyl anthranilate and subjected to various chemical reactions to form the final products. They were screened for selective inhibition of monoamine oxidase A and B, with compounds showing selective and potent inhibition identified through in vitro studies and docking analysis (Ahmad et al., 2019).

Biological Activity and Potential Applications

The aforementioned compounds' biological activities, specifically as monoamine oxidase inhibitors, suggest potential applications in neurodegenerative diseases and psychiatric disorders. The selective inhibition of monoamine oxidase A and B indicates these compounds could be explored further for therapeutic uses in conditions such as depression, Parkinson's disease, and Alzheimer's disease. The molecular docking analysis provides insights into their binding modes, offering a foundation for future drug design and development efforts.

Antimicrobial and Anticancer Properties

Other studies have explored the synthesis of related compounds with antimicrobial and anticancer properties. For example, compounds synthesized from related structures have been evaluated for antimicrobial activity against various bacterial and fungal strains, showing moderate activity. This suggests potential applications in developing new antimicrobial agents (Sah et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-[(4-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O4S/c1-33-19-12-6-16(7-13-19)15-30-22-5-3-2-4-20(22)24-25(35(30,31)32)23(21(14-28)26(29)34-24)17-8-10-18(27)11-9-17/h2-13,23H,15,29H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZWFEUYVJZUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2980877.png)

![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)

![2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2980879.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2980888.png)

![N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2980896.png)

![2-[(3-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2980897.png)